内-7-氧杂双环(2.2.1)庚烷-2-羧酸

描述

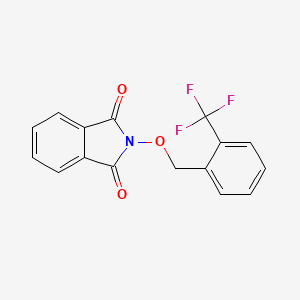

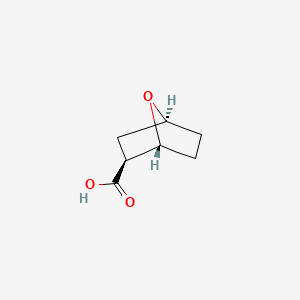

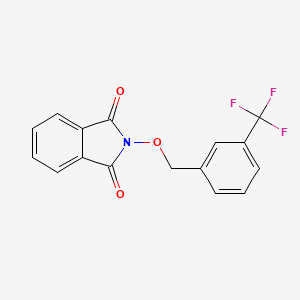

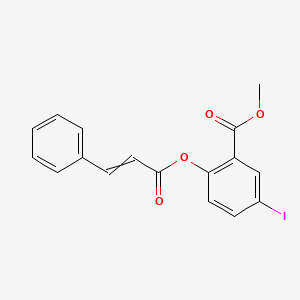

“endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid” is a unique chemical compound with the empirical formula C7H10O3 . It has a molecular weight of 142.15 . The compound contains a total of 21 bonds, including 11 non-Hydrogen bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 2 Oxolanes .

Synthesis Analysis

The synthesis of 7-oxanorbornanes, a group to which our compound belongs, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .Molecular Structure Analysis

The molecular structure of “endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid” is characterized by its bicyclic structure, which includes two oxolane rings . The SMILES string representation of the molecule isO=C(O)[C@H]1[C@@H]2OC@@HC1 . Chemical Reactions Analysis

7-oxanorbornanes, including our compound, can generate useful polymers upon oxa ring openings . In addition, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations . There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .科学研究应用

1. 合成应用

内-7-氧杂双环(2.2.1)庚烷-2-羧酸在有机合成领域发挥着重要作用。例如,今川等人(1981 年)展示了其在 t,t-1,2,3-三取代环戊烷和角位双取代 t-hydrindanols 的立体定向合成中的应用,展示了其在创建复杂有机结构方面的多功能性 (今川等人,1981 年)。类似地,Moursounidis 和 Wege(1983 年)在 7-氧杂双环[2.2.1]庚烷-2-酮的合成中使用了它,进一步说明了其在有机合成中的重要性 (Moursounidis 和 Wege,1983 年)。

2. 晶体学和络合物形成

该化合物已用于晶体学和络合物形成研究。史密斯等人(1991 年)合成了内吸盐(内-7-氧杂双环[2.2.1]庚烷-2,3-二羧酸的衍生物)与钙配合物的晶体结构并对其进行了测定,突出了其形成配位配合物的潜力 (史密斯等人,1991 年)。

3. 农药化学

在农药化学领域,内-7-氧杂双环(2.2.1)庚烷-2-羧酸因其作为除草剂的选择性作用而受到研究。Turgeon 等人(1972 年)研究了其在不同草种中的吸收、转运、代谢和作用,深入了解了其选择性除草剂特性 (Turgeon 等人,1972 年)。

作用机制

Target of Action

Endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid is a complex organic compound with potential biological activity Similar compounds have been found to inhibit protein phosphatases , suggesting that this could be a potential target.

Mode of Action

The mode of action of endo-7-Oxabicyclo(22It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Pathways

The specific biochemical pathways affected by endo-7-Oxabicyclo(22Given its potential inhibitory effect on protein phosphatases , it may impact pathways regulated by these enzymes. Protein phosphatases play a crucial role in many cellular processes, including cell growth and division, gene expression, and signal transduction.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of endo-7-Oxabicyclo(22The compound’s bicyclic structure could potentially influence its bioavailability . Bicyclic compounds are often more resistant to metabolic breakdown, which could enhance their bioavailability and duration of action.

Result of Action

The specific molecular and cellular effects of endo-7-Oxabicyclo(22Inhibition of protein phosphatases could potentially disrupt normal cellular processes, leading to various downstream effects depending on the specific phosphatase and pathway involved .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of endo-7-Oxabicyclo(22Factors such as ph can influence the stability and activity of many compounds

属性

IUPAC Name |

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLYISCHTFVYHN-HCWXCVPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C[C@H]1O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38263-55-7, 38263-56-8 | |

| Record name | 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3060366.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B3060368.png)

![4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B3060384.png)